molecular formula C17H19BrN4OS B2934589 N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251550-53-4

N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2934589
CAS No.: 1251550-53-4
M. Wt: 407.33
InChI Key: ACIHDTRUDFPOSW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19BrN4OS and its molecular weight is 407.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Docking Study

Researchers have investigated the synthesis of derivatives similar to N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide, particularly focusing on their potential as anticonvulsant agents. The process involves the synthesis of thioacetamide derivatives by alkylation, with studies indicating moderate anticonvulsant activity for compounds featuring a 4-bromophenyl substituent. These findings suggest a possible application in the development of new anticonvulsant drugs (Severina et al., 2020).

Antimicrobial and Antituberculosis Activity

Another study focused on the synthesis of isoniazid clubbed pyrimidine derivatives, evaluating their antimicrobial and antituberculosis activity. The findings revealed good antimicrobial activity against various bacterial and fungal strains, suggesting the potential of these compounds in treating infectious diseases (Soni & Patel, 2017).

Antitumor Activity

Research into 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors has shown significant antitumor activity, with selectivity for certain transporters over others. This specificity could offer a targeted approach in cancer therapy, indicating the relevance of pyrimidine derivatives in developing new anticancer drugs (Wang et al., 2011).

Analgesic and Ulcerogenic Activity

A study on the synthesis of novel pyrimidine derivatives investigated their analgesic and ulcerogenic activities. Some compounds exhibited significant analgesic activity without ulcerogenic effects, highlighting their potential in pain management (Chaudhary et al., 2012).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

The synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogs has demonstrated potent inhibitory activity against both dihydrofolate reductase and thymidylate synthase. This dual action suggests a strong therapeutic potential in treating diseases where these enzymes are therapeutic targets (Gangjee et al., 2005).

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS/c1-12-8-13(18)4-5-14(12)21-16(23)10-24-17-9-15(19-11-20-17)22-6-2-3-7-22/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIHDTRUDFPOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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